Cas no 1019018-13-3 (4-Amino-3-chloro-N,N-dimethylbenzamide)
4-Amino-3-chloro-N,N-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-chloro-N,N-dimethylbenzamide
- AM807389
- DTXSID40604667
- NQQURCVYDZGIKC-UHFFFAOYSA-N
- 1019018-13-3
- SCHEMBL357230
- Benzamide, 4-amino-3-chloro-N,N-dimethyl-
- AKOS006314202
-
- MDL: MFCD09861330
- Inchi: 1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,11H2,1-2H3
- InChI Key: NQQURCVYDZGIKC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(N(C)C)=O)N
Computed Properties
- Exact Mass: 198.0559907g/mol
- Monoisotopic Mass: 198.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.3Ų
4-Amino-3-chloro-N,N-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143743-1g |
4-Amino-3-chloro-N,N-dimethylbenzamide |
1019018-13-3 | 95% | 1g |
$400.00 | 2023-09-04 |
4-Amino-3-chloro-N,N-dimethylbenzamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 4-Amino-3-chloro-N,N-dimethylbenzamide
Recent Advances in the Study of 4-Amino-3-chloro-N,N-dimethylbenzamide (CAS: 1019018-13-3)
4-Amino-3-chloro-N,N-dimethylbenzamide (CAS: 1019018-13-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug development, particularly as a key intermediate or active pharmaceutical ingredient (API). This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic uses.
One of the most notable advancements in the study of 4-Amino-3-chloro-N,N-dimethylbenzamide is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Recent publications have highlighted the compound's utility in the development of selective kinase inhibitors, demonstrating its importance in medicinal chemistry. Researchers have optimized synthetic routes to produce this compound with high yield and purity, which is essential for its application in drug discovery pipelines.
In addition to its synthetic applications, 4-Amino-3-chloro-N,N-dimethylbenzamide has been investigated for its biological activity. Preliminary studies suggest that it exhibits moderate inhibitory effects on certain protein kinases, which could pave the way for its use in targeted therapies. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential. The compound's pharmacokinetic properties, such as solubility and metabolic stability, are also under investigation to assess its suitability as a drug candidate.
Another area of research involves the structural modification of 4-Amino-3-chloro-N,N-dimethylbenzamide to enhance its biological activity and reduce potential side effects. Recent work has explored the introduction of various functional groups to the core structure, aiming to improve binding affinity and selectivity for specific kinase targets. These modifications have yielded promising results, with some derivatives showing enhanced potency in preclinical models. Such findings underscore the compound's versatility and potential as a scaffold for drug design.
Despite these advancements, challenges remain in the development of 4-Amino-3-chloro-N,N-dimethylbenzamide-based therapeutics. Issues such as off-target effects, toxicity, and formulation stability need to be addressed through rigorous testing and optimization. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate research findings into viable clinical applications.
In conclusion, 4-Amino-3-chloro-N,N-dimethylbenzamide (CAS: 1019018-13-3) represents a valuable compound in the realm of chemical biology and drug discovery. Its role in the synthesis of kinase inhibitors and its potential therapeutic applications highlight its significance in contemporary research. Continued exploration of its properties and derivatives is expected to yield further insights and innovations in the field. This research brief serves as a snapshot of the current state of knowledge and a foundation for future investigations.
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